molecular formula C9H9NO B7722576 Cinnamaldehyde oxime CAS No. 59336-59-3

Cinnamaldehyde oxime

Cat. No.: B7722576
CAS No.: 59336-59-3
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamaldehyde oxime (C₉H₉NO, CAS 13372-81-1) is a derivative of cinnamaldehyde, where the aldehyde group is replaced by an oxime functional group (-NOH). This modification enhances its stability and alters its chemical reactivity, making it valuable in organic synthesis and antimicrobial applications. Structurally, it exists as a mixture of (E)- and (Z)-isomers due to the presence of a conjugated double bond . Key physicochemical properties include a molecular weight of 147.18 g/mol, melting point of 115–125°C, and moderate water solubility. Its synthesis typically involves the reaction of cinnamaldehyde with hydroxylamine under controlled conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDOYIAKHIMAN-DAAQNPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-81-1, 59336-59-3
Record name Cinnamaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13372-81-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnamaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydroxylamine Condensation in Ethanolic Media

The most widely documented method for synthesizing cinnamaldehyde oxime involves the condensation of cinnamaldehyde with hydroxylamine hydrochloride in ethanolic solutions. In a representative procedure, cinnamaldehyde (1.00 equiv.) is reacted with hydroxylamine hydrochloride (1.05–2.00 equiv.) in a solvent system comprising water, ethanol, and butanol, with sodium hydroxide or sodium carbonate as the base. For instance, Hansen et al. reported a protocol where sodium hydroxide (0.647 g, 16.48 mmol) was dissolved in a mixture of butanol (10 mL), water (30 mL), and ethanol (20 mL), followed by the addition of hydroxylamine hydrochloride (1.08 g, 15.41 mmol) and cinnamaldehyde (9.02 g, 90.1 mmol). The reaction proceeds at room temperature for 19 hours, with periodic supplementation of hydroxylamine to ensure complete conversion. Post-reaction, the aqueous phase is extracted with ethyl acetate or dichloromethane, dried over sodium sulfate, and purified via flash chromatography to yield this compound with an E/Z-ratio of approximately 1:1.4.

Pyridine-Catalyzed Oxime Formation

An alternative approach utilizes pyridine as a catalyst in ethanol. A mixture of cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and pyridine (0.5 mL) is heated at 70–80°C for 30 minutes to 3 hours. Upon cooling, the oxime precipitates and is isolated via filtration, followed by recrystallization from 95% ethanol. This method achieves high purity but requires careful temperature control to avoid side reactions such as aldol condensation.

Solvent-Free Mechanochemical Synthesis

Bismuth Oxide (Bi₂O₃)-Catalyzed Grinding

A green solvent-free method employs Bi₂O₃ as a catalyst under mechanochemical conditions. Cinnamaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) are ground with Bi₂O₃ (0.6 mmol) in a mortar for 1.5–3 minutes. The reaction proceeds quantitatively without rearrangement of the α,β-unsaturated double bond, a common issue in traditional methods. Post-reaction, the mixture is extracted with ethyl acetate, concentrated, and precipitated with water to yield pure oxime in >95% yield. This method is notable for its rapidity and elimination of volatile organic solvents.

Base-Assisted Grinding Without Catalyst

A scaled-up solvent-free synthesis involves grinding cinnamaldehyde with hydroxylamine hydrochloride and sodium hydroxide in a mortar. For a 0.5-mol scale, 49 g of cinnamaldehyde and 41.7 g of hydroxylamine hydrochloride are ground with 24 g of NaOH added incrementally over 1 hour. The product is washed with water and dried, achieving a 97% yield. This method is highly scalable and avoids chromatographic purification, making it industrially viable.

Chemoenzymatic Cascade Reactions

Biphasic Systems with OxdBr1 Enzyme

A novel chemoenzymatic one-pot cascade integrates oxime formation with subsequent enzymatic dehydration. In a biphasic system, cinnamaldehyde (40 mM) in a water-immiscible solvent is layered over an aqueous phase containing hydroxylamine (48 mM) and the OxdBr1 enzyme. The reaction runs at 28°C for 2 hours, with the organic phase extracted and analyzed via GC-FID. This approach aligns with sustainable chemistry principles but requires specialized enzyme handling.

Purification and Characterization

Isolation Techniques

This compound is typically purified via liquid-liquid extraction (ethyl acetate or dichloromethane) followed by recrystallization from toluene or ethanol. Flash chromatography using silica gel (CH₂Cl₂ + 1% MeOH) resolves E- and Z-isomers, though baseline separation remains challenging due to similar polarities.

Spectroscopic and Crystallographic Analysis

The oxime’s structure is confirmed through IR, NMR, and X-ray crystallography. IR spectra show characteristic N–O stretches at 1651 cm⁻¹, while ¹H NMR reveals olefinic protons at δ 6.5–7.5 ppm. Single-crystal X-ray diffraction (IUCr data) confirms the 1Z,2E configuration, with hydrogen-bonded chains (O–H⋯N) stabilizing the crystal lattice.

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYieldE/Z RatioScalability
Traditional (Ethanol)NaOH, EtOH/H₂O, rt, 19 h19 h71%1:1.4Moderate
Pyridine-CatalyzedPyridine, 70–80°C, 3 h3 h85%1:1Low
Bi₂O₃ GrindingSolvent-free, 3 min3 min>95%1:1High
Base-Assisted GrindingNaOH, solvent-free, 1 h1 h97%1:1Industrial
Enzymatic CascadeOxdBr1, 28°C, biphasic, 2 h2 h80%N/ASpecialized

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Cinnamaldehyde oxime has been explored for its potential as an anticancer agent. Oxime compounds are known to exhibit significant biological activities, including anticancer effects. Research indicates that various oximes can act as multitargeted kinase inhibitors, which are crucial in cancer therapy due to their ability to inhibit multiple signaling pathways involved in tumorigenesis . this compound may share these properties, contributing to the development of new cancer therapeutics.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key kinases such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K). These kinases play a pivotal role in cell cycle regulation and survival pathways in cancer cells .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In studies assessing the minimum inhibitory concentration (MIC), this compound exhibited notable efficacy against various strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to conventional antibiotics .

CompoundMinimum Inhibitory Concentration (MIC)
This compound75.00 µg/mL
α-Isomethylionone oxime18.75 µg/mL
Amphotericin B1.00 µg/mL

This data highlights the potential of this compound as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Synthetic Chemistry

Synthesis of Oxime Ethers
this compound can be synthesized and utilized in the formation of oxime ethers through one-pot reactions involving hydroxylamine and alkyl halides. This method allows for efficient production of α,β-unsaturated aldoxime ethers with yields ranging from 75% to 82% . Such synthetic routes are valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Toxicology Studies

Safety Profiles and Toxicological Assessments
Research on the toxicological aspects of this compound is essential for understanding its safety profile in medicinal applications. Studies have indicated that while many oximes possess beneficial therapeutic effects, they also require thorough evaluation for potential cytotoxicity and adverse effects . This is crucial for ensuring that compounds like this compound can be safely integrated into clinical use.

Comparison with Similar Compounds

Antimicrobial Activity

Cinnamaldehyde oxime and its derivatives exhibit distinct antimicrobial profiles compared to related compounds (Table 1):

Compound MIC against S. aureus (mg/L) MIC against C. albicans (mg/L) Key Findings
This compound >112.50 112.50 Broad-spectrum antifungal activity against A. brasiliensis (MIC = 37.50 mg/L) but no activity against Gram-positive bacteria .
α-Hexylthis compound 37.50 N/A Strong activity against S. aureus and E. hirae (MIC = 37.50 mg/L and 18.75 mg/L, respectively); outperforms parent cinnamaldehyde .
Dihydrothis compound N/A 75.00 Moderate antifungal activity against A. brasiliensis; lower potency than this compound .
trans-Cinnamaldehyde >112.50 112.50 Broad antifungal spectrum but inactive against Gram-positive bacteria; MIC for A. niger = 40 mg/L .

Key Insights :

  • The addition of hydrophobic chains (e.g., α-hexyl group) significantly enhances antibacterial activity, likely due to improved membrane penetration .
  • Oximation of cinnamaldehyde reduces its inherent antifungal potency but broadens its selectivity toward specific fungal strains .

Key Insights :

  • Oxime derivatives generally exhibit lower cytotoxicity compared to parent aldehydes, attributed to reduced electrophilicity and Michael acceptor reactivity .

Pharmacological Potential

  • Antidiabetic Activity : this compound lacks direct antidiabetic effects, unlike cinnamaldehyde (IC₅₀ = 27.96 ppm for aldose reductase inhibition) .

Biological Activity

Cinnamaldehyde oxime, a derivative of cinnamaldehyde, has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

This compound is synthesized through the reaction of cinnamaldehyde with hydroxylamine. This compound exhibits a structural similarity to its parent compound, cinnamaldehyde, which is known for its bioactive properties. The synthesis typically involves a one-pot reaction that yields a variety of oxime ethers with moderate to high yields .

Anticancer Activity

This compound has been identified as a potential anticancer agent. It exhibits selective inhibition of various kinases associated with cancer progression. For instance, studies have shown that this compound can inhibit the activity of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), leading to significant tumor growth inhibition in xenograft models .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseEffect on Tumor GrowthReference
This compoundCDK1, CDK2, VEGFR-2Up to 90% inhibition
CinnamaldehydeB-RafPotent inhibitor

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been shown to modulate nitric oxide pathways, which play a crucial role in inflammatory responses. In particular, studies indicate that this compound can induce vasorelaxation through nitric oxide release, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound are notable, especially against various bacterial and fungal strains. Research indicates that it possesses significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the range of 37.50 to 112.50 mg/L . Additionally, it has shown effectiveness against mold and yeast species.

Table 2: Antimicrobial Efficacy

PathogenMIC (mg/L)Reference
Staphylococcus aureus37.50
Pseudomonas aeruginosa112.50
Candida albicans75.00

Case Studies

  • Vasorelaxation Studies : In experiments involving rat aortic rings, this compound was shown to induce vasorelaxation mediated by the nitric oxide pathway. This suggests potential applications in cardiovascular therapies .
  • Nematicidal Activity : Cinnamaldehyde and its oxime have been evaluated for their efficacy against Meloidogyne incognita, a plant-parasitic nematode. The results indicated that both compounds significantly inhibited hatching rates, highlighting their potential as natural pesticides .

Chemical Reactions Analysis

Dehydration to Cinnamonitrile

Cinnamaldehyde oxime undergoes enzymatic or chemical dehydration to form cinnamonitrile (C₉H₇N), a valuable nitrile precursor.

Key Findings:

  • Enzymatic Dehydration : Aldoxime dehydratases (Oxds) catalyze the conversion in aqueous media. OxdBr1 from Burkholderia sp. achieved partial conversion (Table 1) .

  • Chemical Dehydration : Thermal or acid-catalyzed dehydration yields cinnamonitrile, though conditions vary by catalyst .

Table 1: Dehydration of this compound to Cinnamonitrile

MethodCatalyst/ConditionsConversion (%)Source
EnzymaticOxdBr1, pH 7.5, 28°CPartial
ThermalGC injector (200–250°C)Trace

Oxime Ether Formation

This compound reacts with alkyl halides to form α,β-unsaturated oxime ethers via nucleophilic substitution.

Key Findings:

  • One-Pot Synthesis : Reaction with methyl/ethyl bromide and K₂CO₃ in THF yields oxime ethers (75–82%) .

  • Regioselectivity : The oxime oxygen selectively attacks the alkyl halide, retaining the α,β-unsaturation .

Table 2: Synthesis of Oxime Ethers from this compound

Alkyl HalideProductYield (%)ConditionsSource
Methyl bromide(E)-Cinnamaldehyde O-methyl oxime82THF, K₂CO₃, 1 h
Ethyl bromide(E)-Cinnamaldehyde O-ethyl oxime75THF, K₂CO₃, 1 h

Metal-Catalyzed Functionalization

This compound participates in transition-metal-catalyzed reactions, enabling C–O bond formation.

Key Findings:

  • Gold(I)-Catalyzed O-Allylation : Reacts with aminoallenes (e.g., H₂C=C=CHN(Ts)R) in CH₂Cl₂ using AuCl(PPh₃)/AgOTf to form O-allyl oximes (52–96%) .

  • Mechanism : Au(I) activates the allene’s C=C bond, facilitating oxime oxygen attack and subsequent protonation .

Chemoenzymatic Cascades

Integrated with carboxylic acid reductase (CAR), this compound bridges aldehyde synthesis and nitrile production:

  • CAR reduces carboxylic acids to aldehydes.

  • In Situ Oxime Formation : Aldehydes react with hydroxylamine (48 mM, HEPES buffer, pH 7.5) .

  • Oxd-mediated dehydration completes the cascade .

Challenges : Oxidative byproducts and enzyme inhibition by nitriles require biphasic systems (e.g., n-heptane) for efficient product removal .

Stability and Hazards

While cinnamaldehyde itself is oxidation-prone , its oxime derivative shows enhanced stability. No explosive decomposition is reported, unlike the parent aldehyde .

Q & A

Q. What are the established protocols for synthesizing cinnamaldehyde oxime and its derivatives, and how can purity be ensured?

this compound is typically synthesized via condensation of cinnamaldehyde with hydroxylamine hydrochloride under basic conditions. Key steps include pH control (pH 8–10) and solvent selection (e.g., dichloromethane or ethanol). For derivatives like oxime esters, acylation with activated carboxylic acids (e.g., using DCC/DMAP) is common . Purification challenges, such as low yields due to recrystallization difficulties, may require column chromatography with silica gel and gradient elution (hexane/ethyl acetate) . Purity verification should combine TLC, NMR (to confirm oxime geometry and ester formation), and HPLC-MS .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and dynamic properties?

  • GC-FTIR : Effective for tracking dynamic isomerization (e.g., E/Z interconversion) under varying temperatures and flow rates. Multivariate curve resolution can deconvolute overlapping chromatographic peaks .
  • UV-Vis Spectroscopy : Used to monitor reaction kinetics (e.g., dehydration to cinnamonitrile) by measuring absorbance changes at 286 nm .
  • NMR : Critical for confirming stereochemistry and functional group integrity (e.g., oxime proton at δ 8–10 ppm) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Hazard Identification : Assess risks associated with Schlenk line use, rotary evaporation, and exothermic reactions. Document emergency protocols for spills, fires, or sudden gas evolution .
  • Training : Researchers must demonstrate competence in hazard mitigation, emergency response, and waste disposal to the Principal Investigator (PI) .
  • Scale-Up Approval : PI approval is required for reactions lacking literature precedent or significant scale increases .

Advanced Research Questions

Q. How can researchers optimize catalytic dehydration conditions for converting this compound to cinnamonitrile in flow reactors?

  • Microreactor Design : Immobilize gallium catalysts on polymer brush-functionalized glass microchannels (150 µm dimensions) to enhance surface area and reaction efficiency .
  • Kinetic Control : Vary flow rates (1–26 µL/min) and monitor conversion via in-line UV-Vis (286 nm). Optimal residence time is 13 min at 90°C and 5 atm .
  • Parameter Screening : Use Arrhenius plots to correlate temperature with activation energy and identify rate-limiting steps .

Q. How should discrepancies in antifungal activity data among this compound derivatives be addressed methodologically?

  • Comparative Bioassays : Test derivatives against standardized fungal strains (e.g., Rhizoctonia solani) using the mycelium growth rate method at fixed concentrations (e.g., 50 µg/mL). Normalize results to positive controls (e.g., carbendazim) .
  • Structure-Activity Relationships (SAR) : Analyze substituent effects (e.g., electron-withdrawing groups on ester moieties) using molecular docking or QSAR models .
  • Data Validation : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to distinguish significant activity differences (p < 0.05) .

Q. What strategies resolve substrate compatibility issues in biocatalytic cascades involving this compound?

  • Enzyme Screening : Test this compound against diverse aldoxime dehydratases (Oxds). For example, OxdBr1 shows moderate activity for this compound but higher efficiency for phenylacetaldehyde oxime .
  • Cascade Optimization : Pair CAR enzymes (e.g., from Neurospora crassa) with Oxds to convert aldehydes to nitriles. Use whole-cell systems to stabilize enzyme activity .
  • Substrate Engineering : Modify oxime backbone (e.g., introducing vanillin moieties) to improve enzyme binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamaldehyde oxime
Reactant of Route 2
Reactant of Route 2
Cinnamaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.